molecular formula C25H24N2O3 B318442 N-{2-[(OXOLAN-2-YLMETHYL)CARBAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-{2-[(OXOLAN-2-YLMETHYL)CARBAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B318442
M. Wt: 400.5 g/mol
InChI Key: JBTDVYNAOSKZSD-UHFFFAOYSA-N
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Description

N-{2-[(OXOLAN-2-YLMETHYL)CARBAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tetrahydrofuran ring, a biphenyl structure, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(OXOLAN-2-YLMETHYL)CARBAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of a biphenyl-4-carboxylic acid derivative with a tetrahydrofuran-2-ylmethylamine. The reaction is often facilitated by the use of coupling agents such as carbonyldiimidazole or dicyclohexylcarbodiimide to form the amide bond . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(OXOLAN-2-YLMETHYL)CARBAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(OXOLAN-2-YLMETHYL)CARBAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(OXOLAN-2-YLMETHYL)CARBAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(OXOLAN-2-YLMETHYL)CARBAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both a tetrahydrofuran ring and a biphenyl moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(4-phenylbenzoyl)amino]benzamide

InChI

InChI=1S/C25H24N2O3/c28-24(20-14-12-19(13-15-20)18-7-2-1-3-8-18)27-23-11-5-4-10-22(23)25(29)26-17-21-9-6-16-30-21/h1-5,7-8,10-15,21H,6,9,16-17H2,(H,26,29)(H,27,28)

InChI Key

JBTDVYNAOSKZSD-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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